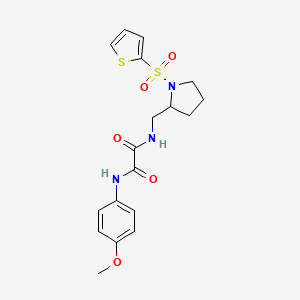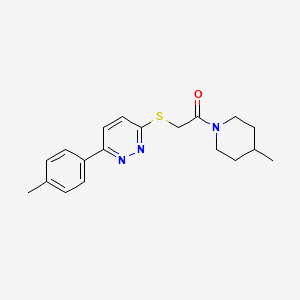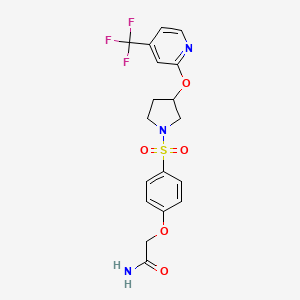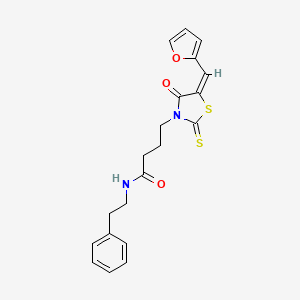![molecular formula C21H19ClF4N2O5S B2665369 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide CAS No. 451512-24-6](/img/structure/B2665369.png)
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural features. The 1,4-dioxa-8-azaspiro[4.5]decane part refers to a spirocyclic compound, which is a type of cyclic compound with two rings sharing a single atom . The sulfonyl group is a functional group that is often involved in binding to proteins in medicinal chemistry . The N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide part of the molecule contains a benzamide group, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spirocyclic structure would likely impart a three-dimensional shape to the molecule, and the various functional groups would have different electronic and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and benzamide groups could enhance its solubility in certain solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Applications
Spiro compounds, including those with azaspiro[4.5]decan cores, have shown promise in antimicrobial and antiviral research. For example, Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, demonstrating higher antimicrobial activities with the fusion of heterocyclic rings (Patel & Patel, 2015). Additionally, Apaydın et al. (2020) designed and synthesized new spirothiazolidinone compounds, some of which exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold in antiviral molecule development (Apaydın et al., 2020).
Anticonvulsant Activity
Research on azaspiro[4.5]decane derivatives has identified several compounds with significant anticonvulsant activity. Farrar et al. (1993) reported the synthesis of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which displayed anti-electroshock seizure (MES) activity, indicating the potential for developing anticonvulsant therapies (Farrar et al., 1993).
Tumor Imaging
The synthesis and biological evaluation of a σ1 receptor radioligand based on a 1,4-dioxa-8-azaspiro[4.5]decane derivative were reported by Xie et al. (2015). This compound showed potential as a potent tumor imaging agent, suggesting applications in diagnosing and monitoring cancer (Xie et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF4N2O5S/c22-16-3-1-13(21(24,25)26)11-18(16)27-19(29)15-12-14(2-4-17(15)23)34(30,31)28-7-5-20(6-8-28)32-9-10-33-20/h1-4,11-12H,5-10H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBYADBMDQVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF4N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)
![3-[(1H-Benzimidazol-2-ylmethyl)thio]propanenitrile](/img/structure/B2665288.png)


![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)

![2-Chloro-1-[2-(3-fluorophenyl)azetidin-1-yl]ethanone](/img/structure/B2665299.png)






![1-Benzyl-3-[(4-methylphenyl)methylsulfanyl]indole](/img/structure/B2665308.png)